Moxantrazole is classified as an antineoplastic agent, specifically within the category of topoisomerase inhibitors. These inhibitors interfere with the enzyme topoisomerase, which is crucial for DNA replication and repair. Moxantrazole's structure and properties make it a candidate for further investigation in cancer treatment protocols.
The synthesis of Moxantrazole involves several steps that typically include:
The detailed synthetic route often requires optimization to improve yield and purity, which can be achieved through varying reaction conditions such as temperature, solvent choice, and reaction time.
Moxantrazole features a complex molecular structure characterized by its anthraquinone backbone. The chemical formula is C₁₄H₉N₃O₄S, indicating the presence of nitrogen and sulfur atoms alongside carbon, hydrogen, and oxygen.
The structural representation can be depicted using molecular modeling software to visualize the spatial arrangement of atoms.
Moxantrazole undergoes several significant chemical reactions that are pivotal for its activity:
These reactions are essential for understanding how Moxantrazole interacts at a molecular level with biological systems.
Moxantrazole primarily exerts its anticancer effects through:
Data from preclinical studies indicate that Moxantrazole exhibits potent cytotoxicity against various cancer cell lines, supporting its potential as a chemotherapeutic agent.
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and thermal stability assessments are crucial for characterizing Moxantrazole's properties.
Moxantrazole has several notable applications in scientific research:
Moxantrazole (developmental codes: CI-937, DuP-937, PD-113309, NSC-355644) is an anthrapyrazole-class DNA intercalator initially developed as a therapeutic agent for solid tumors. Emerging in the 1980s during efforts to mitigate cardiotoxicity associated with anthracyclines (e.g., doxorubicin), it represented a structural hybrid of anthracenedione and pyrazole pharmacophores [1] [4]. Preclinical studies highlighted its potent inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair, positioning it as a candidate for malignancies resistant to conventional chemotherapeutics [1] [8]. Phase I/II clinical trials evaluated its efficacy in colorectal carcinoma, non-small cell lung cancer (NSCLC), and metastatic melanoma [4]. Despite promising mechanistic in vitro activity, clinical development was discontinued due to insufficient therapeutic advantage in pivotal trials, though its unique chemical scaffold continues to inform oncology drug design [4] [9].
Moxantrazole (IUPAC: 7,10-dihydroxy-2-(2-((2-hydroxyethyl)amino)ethyl)-5-((2-(methylamino)ethyl)amino)dibenzo[cd,g]indazol-6(2H)-one) belongs to the anthrapyrazole family, characterized by a planar, polycyclic aromatic system enabling DNA intercalation [1] [9]. Its molecular formula is C₂₁H₂₅N₅O₄, with a molecular weight of 411.45 g/mol for the free base and 484.38 g/mol for the dihydrochloride salt [1] [8]. Key physicochemical attributes include:
Table 1: Physicochemical Properties of Moxantrazole
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula (Base) | C₂₁H₂₅N₅O₄ | [9] |
Molecular Weight (Base) | 411.45 g/mol | [8] |
Molecular Weight (HCl Salt) | 484.38 g/mol | [1] |
LogP | 1.62 | Predictive hydrophobicity index [9] |
Melting Point | Not reported | Decomposes at high temperatures |
Spectral Data (UV-Vis) | λ_max: 340–380 nm (in DMSO) | Characteristic of anthrapyrazoles [1] |
Despite extensive mechanistic investigation, several knowledge gaps impede Moxantrazole’s revival:
Table 2: Key Knowledge Gaps in Moxantrazole Research
Domain | Unresolved Question | Research Barrier |
---|---|---|
Clinical Efficacy | Why did tumor-specific cytotoxicity not translate to human trials? | Poor predictive animal models |
Metabolism | What are the primary human metabolites? | Lack of modern ADME studies |
Drug Delivery | Can nanoparticle formulations overcome solubility issues? | No advanced formulation development |
Resistance | Can MDR inhibitors enhance therapeutic index? | No combinatorial trials conducted |
Mechanistic Breadth | Does off-target activity contribute to toxicity or efficacy? | Limited target deconvolution studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7